molecular formula C8H2BrCl2FN2 B14037570 6-Bromo-2,4-dichloro-7-fluoroquinazoline

6-Bromo-2,4-dichloro-7-fluoroquinazoline

Cat. No.: B14037570
M. Wt: 295.92 g/mol
InChI Key: LZWYASUVKSLGTJ-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-7-fluoroquinazoline is a quinazoline derivative with the molecular formula C8H2BrCl2FN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 6-Bromo-2,4-dichloro-7-fluoroquinazoline typically involves multi-step organic reactions. One common synthetic route includes the halogenation of quinazoline derivatives under controlled conditions. The reaction conditions often require the use of specific reagents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the halogenation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Bromo-2,4-dichloro-7-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-2,4-dichloro-7-fluoroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-2,4-dichloro-7-fluoroquinazoline can be compared with other quinazoline derivatives such as:

  • 7-Bromo-2,4-dichloro-8-fluoroquinazoline
  • 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
  • 7-Bromo-2,4-dichloro-6-fluoroquinazoline

These compounds share similar structural features but differ in the position and number of halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C8H2BrCl2FN2

Molecular Weight

295.92 g/mol

IUPAC Name

6-bromo-2,4-dichloro-7-fluoroquinazoline

InChI

InChI=1S/C8H2BrCl2FN2/c9-4-1-3-6(2-5(4)12)13-8(11)14-7(3)10/h1-2H

InChI Key

LZWYASUVKSLGTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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